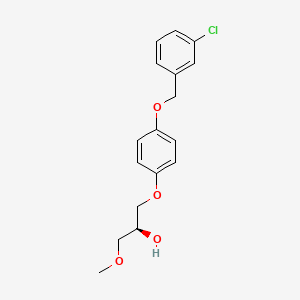
Mao-IN-1
Vue d'ensemble
Description
“Mao-IN-1” is an orally active MAOA inhibitor with cytotoxicity against prostate cancer cells . It has Caco-2 permeability and lower CNS permeability . It can be further used in the research of anti-cancer and anti-inflammatory indications .
Molecular Structure Analysis
“Mao-IN-1” has a molecular weight of 303.18 and its formula is C13H16Cl2N2O2 . The structure of monoamine oxidases was solved in 2002 . These FAD-dependent enzymes were discovered and classified as responsible for the oxidation of aromatic neurotransmitters . More specific structural analysis of “Mao-IN-1” would require advanced computational chemistry and molecular modeling techniques .
Applications De Recherche Scientifique
Translational Neuroimaging and MAO
Mao-IN-1, as a monoamine oxidase (MAO) inhibitor, finds applications in neuroimaging studies. Positron emission tomography (PET) studies utilize MAO inhibitors like Mao-IN-1 to investigate the role of MAO in the human brain and peripheral organs. MAO plays a key role in regulating neurotransmitters like dopamine, norepinephrine, and serotonin, crucial for brain function (Fowler et al., 2005).
Antiradical and Antimicrobial Capacities
Research on Mao Luang seeds and skin–pulp residue, while not directly related to Mao-IN-1, offers insights into the broader category of MAO research. Studies have shown that these seeds have significant antiradical and antimicrobial activities, which could offer health benefits by preventing oxidative reactions (Butkhup & Samappito, 2011).
Behavioral Consequences of MAO Inhibition
MAO inhibitors, including Mao-IN-1, are essential in studying behavioral changes. For instance, MAO inhibition during brain development has been linked to increased aggressive behavior in mice, indicating the importance of MAO activity in regulating behavior (Mejia et al., 2002).
Genetic Engineering and MAO Research
Mao-IN-1 is relevant in genetic engineering researchfocused on MAO. MAO, including its two types (MAO-A and MAO-B), is crucial for oxidizing neurotransmitters like dopamine and serotonin. Understanding MAO's genetic aspects can illuminate its role in neuropsychiatric disorders like depression and Parkinson's disease. Genetic knockout models of MAO have contributed significantly to this understanding (Nagatsu, 2004).
Platelet MAO Activity and Psychiatric Disorders
The activity of MAO, which Mao-IN-1 inhibits, is a biological marker of vulnerability to various psychiatric diseases. Research has explored the relationship between MAO activity and psychopathology, with findings indicating a connection between reduced MAO activity and certain types of psychopathology (Pandey et al., 1980).
MAO Inhibitors and Neuroreceptor Imaging
Mao-IN-1's relevance extends to imaging genetics, a field that examines the impact of genetic risk variants on brain structure and function. PET and SPECT studies, using MAO inhibitors, have been instrumental in investigating the role of genetic polymorphisms on neurotransmitter systems in psychiatric disorders (Willeit & Praschak-Rieder, 2010).
Orientations Futures
The future directions of “Mao-IN-1” research could involve further investigation into its anti-cancer and anti-inflammatory indications . Additionally, more research is needed to understand its synthesis, molecular structure, chemical reactions, and physical and chemical properties. As with any drug, comprehensive clinical trials would be necessary to fully understand its safety, efficacy, and potential side effects.
Propriétés
IUPAC Name |
(2S)-1-[4-[(3-chlorophenyl)methoxy]phenoxy]-3-methoxypropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO4/c1-20-11-15(19)12-22-17-7-5-16(6-8-17)21-10-13-3-2-4-14(18)9-13/h2-9,15,19H,10-12H2,1H3/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDRIRFHGNXOBO-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(COC1=CC=C(C=C1)OCC2=CC(=CC=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H](COC1=CC=C(C=C1)OCC2=CC(=CC=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mao-IN-1 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-aminophenyl)-3-methoxy-N-[(3-methoxyphenyl)methyl]imidazo[1,2-b]pyridazin-6-amine](/img/structure/B1663753.png)
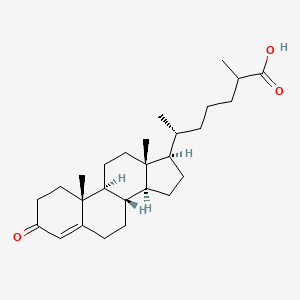
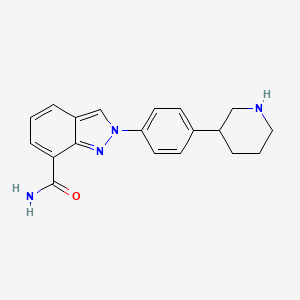
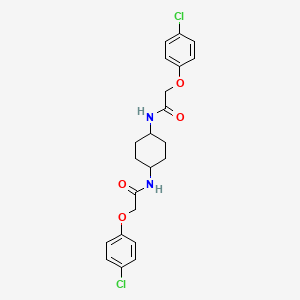
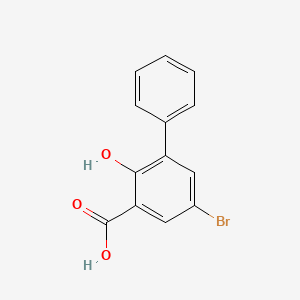
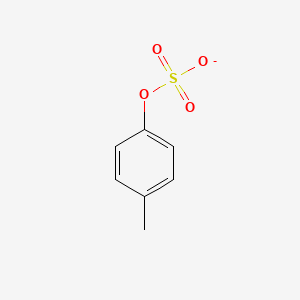
![3-[[2-(3-Hexylanilino)-2-oxoethyl]amino]propanoic acid](/img/structure/B1663763.png)
![(2S)-6-amino-N-[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide](/img/structure/B1663766.png)



![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B1663771.png)
![N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]octadecanamide](/img/structure/B1663772.png)